molecular formula C17H26N2O4S B14985193 1-(benzylsulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide

Cat. No.: B14985193
M. Wt: 354.5 g/mol
InChI Key: HPARYEPYEFZRGZ-UHFFFAOYSA-N
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Description

N-(3-METHOXYPROPYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxypropyl group, a phenylmethanesulfonyl group, and a piperidine-4-carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPROPYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 1-phenylmethanesulfonylpiperidine-4-carboxylic acid with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes purification steps such as filtration, extraction, and recrystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPROPYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(3-METHOXYPROPYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(3-METHOXYPROPYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H26N2O4S

Molecular Weight

354.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(3-methoxypropyl)piperidine-4-carboxamide

InChI

InChI=1S/C17H26N2O4S/c1-23-13-5-10-18-17(20)16-8-11-19(12-9-16)24(21,22)14-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3,(H,18,20)

InChI Key

HPARYEPYEFZRGZ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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